rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans
Brand Name: Vulcanchem
CAS No.: 1909287-01-9
VCID: VC5254685
InChI: InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
SMILES: COCC1CCC1N.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans

CAS No.: 1909287-01-9

Cat. No.: VC5254685

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans - 1909287-01-9

Specification

CAS No. 1909287-01-9
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name (1R,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Standard InChI Key RLNWNMHXJFSLNO-RIHPBJNCSA-N
SMILES COCC1CCC1N.Cl

Introduction

Structural and Stereochemical Properties

Cyclobutane Core and Substituent Orientation

The molecule’s cyclobutane ring imposes significant ring strain, with bond angles approximating 90°, deviating from the ideal tetrahedral geometry. This strain influences both reactivity and conformational flexibility. The trans configuration of the methoxymethyl (-CH₂OCH₃) and amine (-NH₂) groups at the C1 and C2 positions creates a dihedral angle of approximately 180°, minimizing steric hindrance between substituents (Figure 1).

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.63 g/mol
Configuration(1R,2R)-trans
CAS Number1909287-01-9
IUPAC Name(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride

Synthetic Methodologies

Multi-Step Synthesis Overview

Synthesis typically begins with cyclopropane precursors, leveraging ring-expansion strategies. A plausible route involves:

  • Cyclopropane Formation: Rhodium-catalyzed (3+2) cycloaddition of vinylcyclopropanes with alkenes, as demonstrated in analogous N-heterocycle syntheses .

  • Ring Expansion: Treatment with a methoxymethylating agent (e.g., chloromethyl methyl ether) under basic conditions to install the methoxymethyl group.

  • Amination: Introduction of the amine group via Hofmann rearrangement or Curtius reaction, followed by resolution of enantiomers to yield the racemic mixture.

  • Salt Formation: Reaction with hydrochloric acid to precipitate the hydrochloride salt.

Key Challenges:

  • Controlling stereoselectivity during cyclopropane opening.

  • Minimizing racemization during amination.

  • Achieving high purity in the final crystallization step.

Physicochemical and Pharmacological Profile

Predicted Bioactivity

The methoxymethyl group enhances lipophilicity (clogP ~0.8), while the ammonium ion improves aqueous solubility. These properties suggest moderate blood-brain barrier permeability, making it a candidate for central nervous system targets.

Table 2: Predicted Physicochemical Properties

PropertyValue
clogP0.8 (estimated)
Hydrogen Bond Donors2 (NH₃⁺, HCl)
Hydrogen Bond Acceptors3 (OCH₃, NH₃⁺, Cl⁻)
Polar Surface Area45 Ų

Interaction Studies

Preliminary docking simulations suggest affinity for G protein-coupled receptors (GPCRs), particularly those with hydrophobic binding pockets (e.g., serotonin receptors). The cyclobutane ring’s rigidity may enforce a bioactive conformation, enhancing selectivity over flexible analogs.

Comparative Analysis with Analogues

Tributylstannyl Intermediate

rac-(1R,2R)-2-[(Tributylstannyl)methoxy]cyclobutan-1-amine (CID 165947423) serves as a synthetic intermediate for cross-coupling reactions. The tributylstannyl group facilitates palladium-catalyzed Stille couplings, enabling modular derivatization of the methoxymethyl moiety .

Future Directions

  • Pharmacological Screening: Prioritize assays against aminergic GPCRs and ion channels.

  • Stereoselective Synthesis: Develop asymmetric routes to isolate enantiomers and evaluate their distinct bioactivities.

  • Prodrug Development: Explore ester or amide prodrugs to modulate pharmacokinetics.

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